Gypenoside XLIX
Overview
Description
Gypenoside XLIX Description
Gypenoside XLIX is a dammarane-type glycoside found in Gynostemma pentaphyllum, a traditional medicine used for treating respiratory inflammation, hyperlipidemia, and atherosclerosis. It has been identified as a selective activator of peroxisome proliferator-activated receptor (PPAR)-alpha, which plays a role in the regulation of lipid metabolism and inflammation . The compound has been studied for its potential therapeutic effects on various diseases, including cardiovascular diseases, acute kidney injury (AKI), atherosclerosis, hyperuricemia, and even cancer .
Synthesis Analysis
While the papers provided do not detail the synthesis of Gypenoside XLIX, they do discuss its extraction from Gynostemma pentaphyllum and its transformation into other compounds. For instance, one study describes the enzymatic biotransformation of Gypenoside XLIX into gylongiposide I, which has shown increased bioavailability and enhanced antiviral activity against Enterovirus 71 .
Molecular Structure Analysis
Chemical Reactions Analysis
The papers do not provide a detailed analysis of the chemical reactions involving Gypenoside XLIX. However, they do mention its role in inhibiting the expression of various proteins involved in inflammation and cell death, such as vascular cell adhesion molecule-1 (VCAM-1), tissue factor (TF), and components of the programmed cell death pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of Gypenoside XLIX are not explicitly discussed in the provided papers. However, one study mentions the metabolic distribution of Gypenoside XLIX, indicating a high concentration in the kidney and a long retention time, which may be relevant to its pharmacokinetic properties .
Relevant Case Studies
Several case studies have been conducted to explore the therapeutic potential of Gypenoside XLIX. For example, it has been shown to inhibit cytokine-induced VCAM-1 expression in human endothelial cells, suggesting a mechanism for its anti-inflammatory and anti-atherosclerotic effects . In a mouse model of AKI, Gypenoside XLIX reduced serum creatinine and blood urea nitrogen levels, alleviated tubular damage, and suppressed renal necroptosis, indicating its renoprotective effects . Additionally, Gypenoside XLIX has been studied in the context of atherosclerosis, where it regulated intestinal microbiota, alleviated inflammatory responses, and restrained oxidative stress in ApoE-/- mice . In hyperuricemic rats, it inhibited xanthine oxidoreductase, ameliorating urate excretion . Moreover, Gypenoside XLIX has shown anti-leukemia activity in vitro and in vivo using a HL-60 cells murine xenograft model .
Scientific Research Applications
Anti-Inflammatory and Cardiovascular Applications
Gypenoside XLIX has been shown to inhibit cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells. This finding is significant for the treatment of diseases like chronic inflammation and atherosclerosis. Gypenoside XLIX acts as a selective peroxisome proliferator-activated receptor (PPAR)-alpha activator, offering insights into its use in traditional Chinese medicine for respiratory inflammation, hyperlipidemia, and atherosclerosis (Huang, Tran, Roufogalis, & Li, 2007).
Renal Protection
In the context of acute kidney injury (AKI), Gypenoside XLIX has shown protective effects. It helps in reducing serum creatinine and blood urea nitrogen levels, alleviating tubular damage, and suppressing renal necroptosis and inflammation. This function is potentially mediated through the IGFBP7/IGF1R-dependent mechanisms, highlighting its therapeutic potential for AKI treatment (Yang et al., 2021).
Antiviral Properties
Gypenoside XLIX and its biotransformed product gylongiposide I have demonstrated inhibitory activities against Enterovirus 71 (EV71). The biotransformation process increases the bioavailability and pharmaceutical activities of gypenoside XLIX, making gylongiposide I a potent anti-EV71 candidate (Zhao et al., 2022).
Targeted Therapy for Renal Fibrosis
Research on polylactic acid-co-glycoside (PLGA)-Gypenoside XLIX nanoparticles has shown promising results in treating renal fibrosis. These nanoparticles can effectively inhibit fibrosis, reduce collagen deposition, and reduce renal tubular necrosis, offering a novel approach for targeted drug treatment of renal fibrosis (Liu et al., 2021).
Anticancer Effects
Gypenoside XLIX exhibits potential as an anticancer agent. It has been found to inhibit nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway, which is important for inflammation and cancer therapy. This discovery aligns with the traditional use of Gynostemma pentaphyllum in treating cardiovascular diseases and cancers (Huang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEVCSJFNQWWDF-AZFNEDKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gypenoside XLIX |
Citations
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